![molecular formula C6H8ClNO2S B2659407 5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride CAS No. 1401555-72-3](/img/structure/B2659407.png)
5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride
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Overview
Description
5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride is an organic compound . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . The compound has a molecular weight of 157.19 .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride is represented by the linear formula C6H7NO2S . Thiophene is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . This suggests that 5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride may also undergo similar reactions.Physical And Chemical Properties Analysis
5-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride is a solid at room temperature .Scientific Research Applications
Organic Chemistry Research
5-(Aminomethyl)thiophene-2-carboxylic acid is a useful building block in organic chemistry . It’s used in the synthesis of various organic compounds due to its unique structure and reactivity .
Synthesis of Thiophene Derivatives
This compound plays a significant role in the synthesis of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .
Corrosion Inhibitors
Thiophene derivatives, including those synthesized from 5-(aminomethyl)thiophene-2-carboxylic acid, are utilized in industrial chemistry as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, including those derived from 5-(aminomethyl)thiophene-2-carboxylic acid, have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
This compound is used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .
Organic Light-Emitting Diodes (OLEDs)
5-(Aminomethyl)thiophene-2-carboxylic acid is also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound .
Pharmacological Applications
Molecules with the thiophene ring system, including 5-(aminomethyl)thiophene-2-carboxylic acid, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Drugs
For example, suprofen has a 2-substituted thiophene framework and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Safety and Hazards
properties
IUPAC Name |
5-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYRDYBEEBKYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1401555-72-3 |
Source
|
Record name | 5-(aminomethyl)thiophene-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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